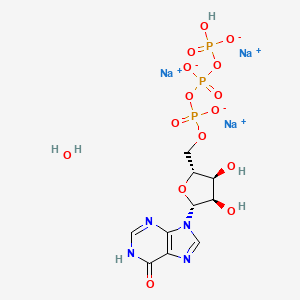
Sodium ((2R,3S,4R,5R)-3,4-dihydroxy-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl hydrogentriphosphate hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium ((2R,3S,4R,5R)-3,4-dihydroxy-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl hydrogentriphosphate hydrate is a complex organic compound with significant biochemical relevance. It is a sodium salt derivative of a nucleotide, which plays a crucial role in various biological processes, including cellular energy transfer and signal transduction.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium ((2R,3S,4R,5R)-3,4-dihydroxy-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl hydrogentriphosphate hydrate involves multiple steps The process typically starts with the preparation of the nucleotide base, followed by the attachment of the sugar moiety and the subsequent phosphorylation to introduce the triphosphate group
Industrial Production Methods
Industrial production of this compound often employs enzymatic methods to ensure high specificity and yield. The use of recombinant enzymes to catalyze the phosphorylation steps is common, as it allows for the efficient production of the desired triphosphate form. The process is typically carried out under controlled conditions to maintain the integrity of the compound.
化学反应分析
Types of Reactions
Sodium ((2R,3S,4R,5R)-3,4-dihydroxy-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl hydrogentriphosphate hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the purine base or the sugar moiety.
Substitution: Nucleophilic substitution reactions can occur at the phosphate groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. The reactions are typically carried out under mild conditions to prevent degradation of the compound.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized nucleotides, while reduction can yield reduced forms of the nucleotide.
科学研究应用
Sodium ((2R,3S,4R,5R)-3,4-dihydroxy-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl hydrogentriphosphate hydrate has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical techniques.
Biology: Plays a crucial role in studies related to cellular metabolism and energy transfer.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of metabolic disorders.
Industry: Utilized in the production of biochemical reagents and as a component in diagnostic kits.
作用机制
The compound exerts its effects primarily through its role in cellular energy transfer. It acts as a substrate for various enzymes involved in phosphorylation and dephosphorylation reactions, which are essential for the production and utilization of adenosine triphosphate (ATP). The molecular targets include kinases and phosphatases, which regulate the phosphorylation state of proteins and other molecules.
相似化合物的比较
Similar Compounds
Adenosine triphosphate (ATP): A closely related compound with similar biochemical functions.
Guanosine triphosphate (GTP): Another nucleotide with comparable roles in cellular processes.
Cytidine triphosphate (CTP): Involved in similar biochemical pathways.
Uniqueness
Sodium ((2R,3S,4R,5R)-3,4-dihydroxy-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl hydrogentriphosphate hydrate is unique due to its specific structure and the presence of the sodium ion, which can influence its biochemical properties and interactions. This uniqueness makes it a valuable tool in research and industrial applications.
属性
分子式 |
C10H14N4Na3O15P3 |
|---|---|
分子量 |
592.13 g/mol |
IUPAC 名称 |
trisodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate;hydrate |
InChI |
InChI=1S/C10H15N4O14P3.3Na.H2O/c15-6-4(1-25-30(21,22)28-31(23,24)27-29(18,19)20)26-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;;/h2-4,6-7,10,15-16H,1H2,(H,21,22)(H,23,24)(H,11,12,17)(H2,18,19,20);;;;1H2/q;3*+1;/p-3/t4-,6-,7-,10-;;;;/m1..../s1 |
InChI 键 |
SCUBDJWMGMJWFV-KWIZKVQNSA-K |
手性 SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.O.[Na+].[Na+].[Na+] |
规范 SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.O.[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















